2-[(5Z)-4-oxo-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid
Description
The compound 2-[(5Z)-4-oxo-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid (hereafter referred to as the target compound) is a rhodanine-based thiazolidinone derivative. Its structure features a Z-configured benzylidene group substituted with a 5-phenylfuran moiety at the C5 position, a thioxo group at C2, and a 3-phenylpropanoic acid side chain at N3 (Fig. 13 in ). Rhodanine-thiazolidinone hybrids are recognized for their diverse bioactivities, including anticancer, antimicrobial, and antidiabetic properties.
Synthetic routes for related compounds involve condensation reactions between thiazolidinone precursors and substituted aldehydes. For example, and highlight optimized conditions using potassium carbonate in ethanol (yields up to 85–90%). The target compound likely follows a similar pathway, with the 5-phenylfuran-2-carbaldehyde serving as the aldehyde component.
Properties
IUPAC Name |
2-[(5Z)-4-oxo-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO4S2/c25-21-20(14-17-11-12-19(28-17)16-9-5-2-6-10-16)30-23(29)24(21)18(22(26)27)13-15-7-3-1-4-8-15/h1-12,14,18H,13H2,(H,26,27)/b20-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUOVFXBENXOMC-ZHZULCJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC=CC=C4)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-4-oxo-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a thiazolidine-2-thione derivative with a furan aldehyde under basic conditions, followed by the addition of a phenylpropanoic acid derivative. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(5Z)-4-oxo-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace certain functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Substitution: Amines, thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
2-[(5Z)-4-oxo-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: In industrial applications, the compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(5Z)-4-oxo-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, gene expression, and metabolic processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity :
- Electron-withdrawing groups (e.g., nitro in ) enhance cytotoxicity, likely due to increased electrophilicity facilitating DNA intercalation or enzyme inhibition.
- Hydrophobic substituents (e.g., pentoxy in ) improve membrane permeability but may reduce aqueous solubility.
- Heterocyclic moieties (e.g., thiophene in vs. furan in the target compound) alter electronic distribution; sulfur in thiophene increases lipophilicity compared to oxygen in furan.
Synthetic Optimization: Ethanol with potassium carbonate is a common solvent-base system for high-yield condensations (). Branched alkyl chains (e.g., 3-methylbutanoic acid in ) require polar aprotic solvents like DMF for solubility.
Structural Flexibility: The target compound’s 3-phenylpropanoic acid chain may enhance binding to charged residues in enzymes (e.g., kinases or carboxylase targets) compared to shorter acetic acid analogs ().
Research Findings and Implications
- Anticancer Potential: Analogs with nitro or thiophene substituents exhibit potent cytotoxicity (IC₅₀: 8–22 µM). The target compound’s phenylfuran group may modulate selectivity toward cancer cell lines overexpressing furan-metabolizing enzymes.
- Metabolic Stability : The phenylfuran moiety () could resist oxidative degradation better than simple benzylidene groups, extending half-life in vivo.
- Software for Structural Analysis: Crystallographic data for related compounds were refined using SHELXL (), confirming Z-configuration and planarity of the arylidene-thiazolidinone core.
Biological Activity
The compound 2-[(5Z)-4-oxo-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by a thiazolidine ring, a furan moiety, and various functional groups, this compound belongs to the class of thiazolidine derivatives, which are known for their diverse pharmacological properties. This article aims to explore the biological activity of this compound based on existing research findings.
Structural Features
The structural composition of the compound includes:
- Thiazolidine ring : Provides a framework for biological interactions.
- Furan moiety : Enhances reactivity and potential interactions with biological targets.
- Propanoic acid side chain : Contributes to the compound's solubility and bioavailability.
These features suggest that the compound may exhibit significant pharmacological properties, including antibacterial and anticancer activities.
Antibacterial Activity
Research indicates that thiazolidine derivatives, including the target compound, exhibit antibacterial properties. For instance, derivatives of (5Z)-5-[(furan-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin have shown activity against gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/ml .
Anticancer Activity
The compound's structural similarities with other thiazolidine derivatives suggest potential anticancer activity. Studies involving related compounds have demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific interactions of the target compound with cancer cell lines remain an area for further investigation.
Enzymatic Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes. For example, it has been tested against serine proteases involved in viral replication and bacterial resistance mechanisms. Findings indicate varying degrees of inhibition, which are crucial for understanding its therapeutic potential against infections and diseases caused by resistant pathogens .
Case Studies
- Study on Antimicrobial Efficacy :
- Inhibition of Viral Proteases :
Comparative Analysis of Similar Compounds
A comparative analysis of structurally similar compounds reveals insights into their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Methyl-N-[5-(5-methyl-furan-2-ylmethylene)-4-oxo-thiazolidin-2-y lidene]-benzenesulfonamide | Contains a sulfonamide group | Antibacterial |
| Dihydro-2-thioxo-(5-(trifluoromethyl)phenyl)-2-furanyl methyl)-4,6(1H,5H)-pyrimidinedione | Pyrimidinedione core | Antiviral |
| (5Z)-5-{[5-(4-chlorophenyl)-2-furyl]methylene}-4-Oxo-thiazolidin | Similar thiazolidine structure | Antitumor |
The unique combination of functional groups in 2-[(5Z)-4-oxo... may enhance its interaction with biological targets compared to other compounds lacking such structural diversity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
